3-Amino-1-(3-bromophenyl)butan-2-ol
Description
3-Amino-1-(3-bromophenyl)butan-2-ol is a secondary alcohol derivative featuring a brominated aromatic ring and an amino group at the β-position. The compound’s structure combines a butan-2-ol backbone with a 3-bromophenyl substituent at the 1-position and an amino group at the 3-position. This configuration imparts unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(3-bromophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
SEWGHWTYHOOGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)Br)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxicity of Halogenated Compounds
| Compound | Structure Type | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|---|
| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | α,β-unsaturated ketone | 100 | MCF7 |
| This compound | Amino-alcohol | N/A | N/A |
Alcohol Derivatives with Aromatic Substituents
Bitertanol
Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) shares the butan-2-ol backbone but differs in substituents:
- Aromatic Group : Biphenyl-4-yloxy vs. 3-bromophenyl.
- Functional Groups: Bitertanol includes a triazole ring, enhancing antifungal activity, whereas this compound’s amino group may facilitate interactions with amine-sensitive targets (e.g., GPCRs) .
- Physicochemical Properties: Bitertanol’s log P (lipophilicity) is higher due to the biphenyl group, whereas the bromophenyl and amino groups in this compound balance lipophilicity and hydrophilicity.
Table 2: Structural and Functional Comparison
| Compound | Aromatic Substituent | Key Functional Groups | Biological Role |
|---|---|---|---|
| Bitertanol | Biphenyl-4-yloxy | Triazole, alcohol | Antifungal agent |
| This compound | 3-Bromophenyl | Amino, alcohol | Potential bioactivity (e.g., GPCR modulation) |
Physicochemical Properties
- Boiling Point: The boiling point of alcohols correlates with branching and hydrogen bonding. For example, butan-2-ol (99°C) has a lower boiling point than butan-1-ol (118°C) due to reduced surface area . This compound’s boiling point is expected to exceed both due to its larger molecular weight and polar functional groups.
- Solubility: The amino group enhances water solubility compared to purely aromatic derivatives like C3.
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